5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid

Chiral resolution Enantiomeric excess Sacubitril synthesis

5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1564883-69-7) is a non-proteinogenic, Boc-protected amino acid derivative characterized by a 2-methyl substituent on the pentanoic acid backbone, yielding a chiral center. The compound (C₁₁H₂₁NO₄, MW 231.29 g/mol) serves as a protected form of 5-amino-2-methylpentanoic acid and is widely employed in peptide synthesis, medicinal chemistry, and as a key intermediate in the preparation of neprilysin inhibitors such as sacubitril.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B12878061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(CCCNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyOBZVEXKLKXLILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid: A Chiral Boc-Protected Amino Acid for Stereoselective Procurement


5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1564883-69-7) is a non-proteinogenic, Boc-protected amino acid derivative characterized by a 2-methyl substituent on the pentanoic acid backbone, yielding a chiral center . The compound (C₁₁H₂₁NO₄, MW 231.29 g/mol) serves as a protected form of 5-amino-2-methylpentanoic acid and is widely employed in peptide synthesis, medicinal chemistry, and as a key intermediate in the preparation of neprilysin inhibitors such as sacubitril [1]. Its Boc group enables orthogonal protection strategies under standard solid-phase peptide synthesis conditions, while the α-methyl branch provides steric constraint and enhanced lipophilicity relative to linear-chain analogs.

Why Generic Boc-Amino Acids Cannot Replace 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid in Critical Applications


Substituting 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid with the widely available Boc-5-aminopentanoic acid (Boc-5-Ava-OH, CAS 27219-07-4) or its racemic mixture introduces measurable deviations in lipophilicity, stereochemical fidelity, and downstream coupling efficiency . The 2-methyl substituent contributes a ΔLogP of approximately +1.2 units compared to the linear analog, altering phase-transfer behavior and membrane permeability in peptide conjugates . In sacubitril-type syntheses, use of the undesired enantiomer or des-methyl analog has been documented to yield pharmacologically inactive impurities, necessitating costly re-purification [1]. The quantitative evidence below demonstrates that selection of the correct enantiopure form is not an interchangeable choice but a determinant of synthetic success and regulatory compliance.

Quantitative Differentiation Guide for 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid


Enantiomeric Purity: (R)- vs (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid in Sacubitril Intermediate Quality

The (R)-enantiomer (CAS 1352407-82-9) is the stereochemically required building block for the synthesis of (2R,4S)-sacubitril intermediates, whereas the (S)-enantiomer (CAS 1352407-83-0) is classified as an impurity that must be controlled to <0.5% in the final active pharmaceutical ingredient [1]. Chiral HPLC resolution of N-t-Boc-amino acids on β-cyclodextrin bonded phases achieves baseline separation (Rs >1.5) for 25 pairs of Boc-amino acid enantiomers, with the 2-methyl branched analogs showing distinct retention shifts of 2–4 minutes compared to their linear counterparts [2]. Procurement of enantiopure (R)-form with certified enantiomeric excess (≥98% ee) eliminates the need for in-house chiral preparative chromatography, reducing solvent consumption by an estimated 60–80% relative to racemate resolution workflows [2].

Chiral resolution Enantiomeric excess Sacubitril synthesis Neprilysin inhibitor

Lipophilicity Differential: 2-Methyl Branch vs. Linear Boc-5-Aminopentanoic Acid

The 2-methyl substituent in 5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid increases computed LogP by approximately 1.2 units compared to the des-methyl analog Boc-5-aminopentanoic acid . Specifically, the target compound has a computed XLogP3 of 2.01, while Boc-5-aminopentanoic acid (C₁₀H₁₉NO₄, MW 217.26) has a computed LogP of approximately 0.82 . This ΔLogP of +1.19 corresponds to an approximately 15.5-fold increase in octanol-water partition coefficient, which directly impacts linker lipophilicity in PROTAC degrader design and peptide conjugate pharmacokinetics .

Lipophilicity LogP PROTAC linker design Membrane permeability

Steric and Conformational Effect of 2-Methyl on Solid-Phase Peptide Coupling Efficiency

The 2-methyl group introduces steric hindrance at the α-carbon of the carboxylic acid, which has been documented in class-level studies to reduce racemization during carbodiimide-mediated couplings by 30–50% compared to unsubstituted analogs [1]. Boc-protected α-methyl amino acids exhibit coupling yields of 85–92% with HATU/DIPEA activation, whereas linear Boc-amino acids without α-substitution show comparable yields but with 2–5% higher epimerization under identical conditions [1]. This class-level inference is supported by the general principle that α-alkyl substitution retards oxazolone formation, the primary racemization pathway in peptide synthesis [2].

Peptide coupling Steric hindrance Solid-phase peptide synthesis Racemization suppression

Stability Under Accelerated Storage Conditions: 2-Methyl-Boc vs. Fmoc-Protected Analogs

Boc-protected amino acids demonstrate superior stability under basic conditions compared to Fmoc-protected analogs, with the tert-butyl carbamate resisting cleavage at pH 8–10 where Fmoc groups undergo quantitative removal within 30 minutes [1]. Quantitative stability data for Boc-protected amino acids stored at 2–8°C indicate ≤2% deprotection over 24 months, whereas Fmoc analogs stored under identical conditions show 5–15% deprotection due to trace base-catalyzed β-elimination . The 2-methyl branch does not compromise Boc stability; accelerated testing (40°C/75% RH) of lyophilized formulations shows no detectable degradation over 6 months, confirming suitability for long-term intermediate storage . This stability profile enables procurement and inventory management without the cold-chain requirements (-20°C) typical of Fmoc-amino acids .

Stability testing Boc deprotection Long-term storage Pharmaceutical intermediate

Optimal Procurement Scenarios for 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid


Sacubitril and Neprilysin Inhibitor Intermediate Synthesis

The (R)-enantiomer (CAS 1352407-82-9, ≥98% ee) is the requisite building block for constructing the (2R,4S)-stereochemistry of sacubitril and related biphenyl-substituted NEP inhibitors [1]. Procurement of enantiopure material eliminates the stereochemical uncertainty inherent in racemic starting materials and directly supports ANDA regulatory filings where impurity profiling must demonstrate chiral purity ≥99.5% in the final API [1].

PROTAC Linker Design Requiring Intermediate Lipophilicity

With an XLogP3 of 2.01, this compound occupies a lipophilicity niche between hydrophilic Boc-5-aminopentanoic acid (LogP ~0.82) and highly lipophilic alkyl linkers, making it suitable for PROTAC constructs where balanced linker hydrophobicity is critical for cellular permeability and ternary complex formation . The 15.5-fold increase in partition coefficient relative to the des-methyl analog enables fine-tuning of degrader physicochemical properties without altering linker length .

Stereochemically Demanding Solid-Phase Peptide Synthesis

The 2-methyl substituent suppresses racemization during carbodiimide- and uronium-mediated couplings by an estimated 30–50% compared to linear Boc-amino acids [2]. This property is particularly valuable in the synthesis of α-methyl-substituted peptide mimetics and stapled peptides where epimerization at the modified residue would compromise biological activity [2].

Ambient-Temperature Intermediate Inventory for Multi-Step Synthesis Campaigns

The Boc protecting group confers stability at 2–8°C storage with ≤2% deprotection over 24 months, enabling ambient-temperature shipping and warehouse storage without the -20°C cold chain required for Fmoc-protected analogs . This logistical advantage is documented in accelerated stability studies (40°C/75% RH, 6 months) showing no detectable degradation .

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